Liguzinediol belongs to the class of organic compounds known as pyrazines. It is classified as a heterocyclic aromatic compound due to the presence of a nitrogen-containing ring structure. The compound has been recognized for its role as an active pharmaceutical ingredient (API) in various studies focused on heart disease treatment.
The synthesis of liguzinediol is primarily achieved through a free radical reaction involving 2,5-dimethylpyrazine. The synthesis process can be summarized as follows:
The purity of liguzinediol can reach up to 99.5%, but continuous monitoring for impurities is essential during the synthesis process to maintain its efficacy as an API .
Liguzinediol has a molecular formula of CHN, with a molecular weight of approximately 176.22 g/mol. The structure consists of a pyrazine ring substituted with two methyl groups at positions 2 and 5, and additional methyl groups at positions 3 and 6.
Nuclear Magnetic Resonance (NMR) spectroscopy (both and ) has been utilized to confirm the structure of liguzinediol and its impurities .
Liguzinediol participates in various chemical reactions relevant to its biological activity:
The mechanism of action of liguzinediol primarily involves:
Liguzinediol exhibits several notable physical and chemical properties:
Liguzinediol has several significant applications in scientific research and medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2